N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE
Overview
Description
N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE is an organic compound known for its unique chemical properties. It is characterized by the presence of a pentafluorophenyl group and a methanesulfonamide group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorophenylmethanesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing pentafluorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone compounds.
Scientific Research Applications
N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing negative charges, making it a good leaving group in substitution reactions. The methanesulfonamide group can form hydrogen bonds and interact with various biological targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: Similar in structure but contains an acetic acid group instead of a methanesulfonamide group.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group and is used in different types of chemical reactions.
2,3,4,5,6-Pentafluorophenyl methanesulfonate: Similar in structure but contains a methanesulfonate group instead of a methanesulfonamide group.
Uniqueness
N-(2,3,4,5,6-PENTAFLUOROPHENYL)(PHENYL)METHANESULFONAMIDE is unique due to the combination of the pentafluorophenyl and methanesulfonamide groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO2S/c14-8-9(15)11(17)13(12(18)10(8)16)19-22(20,21)6-7-4-2-1-3-5-7/h1-5,19H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXJFGEWLNGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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